molecular formula C19H20N4O3 B12183212 N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

Cat. No.: B12183212
M. Wt: 352.4 g/mol
InChI Key: OMCPKTDHERFZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name of this compound is derived through hierarchical analysis of its constituent moieties. The parent structure is identified as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a bicyclic system featuring a pyrrolidinone core (five-membered lactam) substituted at position 1 with a phenyl group. The carboxylic acid at position 3 is functionalized as an amide via conjugation to ethylenediamine, which is further acylated by pyridine-4-carboxamide. Applying substitutive nomenclature rules, the full name is constructed as follows:

IUPAC Name:
N-(2-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

Molecular Formula:
C₂₀H₂₁N₄O₃

Molecular Weight:
Calculated as 365.41 g/mol (exact mass: 365.1616 Da).

Key Structural Components:

  • Pyrrolidinone core (C₅H₇NO)
  • Phenyl substituent (C₆H₅)
  • Ethylenediamine linker (C₂H₆N₂)
  • Pyridine-4-carboxamide terminus (C₆H₅N₂O)

Table 1: Comparative Molecular Formulas of Related Pyrrolidinone Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₂₀H₂₁N₄O₃ 365.41
5-Oxo-1-phenylpyrrolidine-3-carboxamide C₁₇H₁₇N₃O₂ 295.34
N-Acyl ‘Quat’ Pyrrolidinone C₁₈H₂₁N₃O₃ 327.38

The molecular formula was validated by cross-referencing analogous structures in PubChem entries, with adjustments for the ethylenediamine linker and pyridine-4-carboxamide group.

Atomic Connectivity and Functional Group Analysis

The compound’s structure features three critical functional domains:

  • Pyrrolidinone Core: A five-membered lactam ring with a ketone at position 5 (δ-lactam) and a phenyl group at position 1. The lactam nitrogen participates in conjugation with the carbonyl group, imparting partial double-bond character to the C–N bond.
  • Amide Linker: The C-3 carbonyl forms a secondary amide bond with ethylenediamine, creating a flexible two-carbon spacer. This linker modulates molecular conformation and hydrogen-bonding potential.
  • Pyridine-4-Carboxamide Terminus: A pyridine ring substituted at position 4 with a carboxamide group (-CONH₂), contributing aromatic π-system interactions and hydrogen-bond acceptor/donor sites.

Figure 1: Key Functional Groups

Pyridine-4-carboxamide  
     |  
CONH–CH₂–CH₂–NH–CO–  
     |  
Pyrrolidinone (1-phenyl, 5-oxo)  

Stereoelectronic Effects:

  • The lactam’s conjugated system delocalizes electron density, reducing the basicity of the ring nitrogen compared to non-aromatic amines.
  • The pyridine ring’s electron-withdrawing nature polarizes the carboxamide group, enhancing its hydrogen-bonding capacity.

Stereochemical Considerations in Pyrrolidinone-Pyridine Hybrid Systems

The pyrrolidinone core introduces two stereogenic centers at positions 3 and 4 of the lactam ring. However, the compound’s synthetic route (not discussed here) determines whether these centers adopt specific configurations or exist as racemic mixtures.

Conformational Dynamics:

  • Pseudorotation: The pyrrolidinone ring undergoes pseudorotation, enabling interconversion between envelope and twist conformations. Substituents at positions 1 (phenyl) and 3 (amide) impose steric constraints, favoring a twist conformation with the phenyl group in a pseudoaxial orientation.
  • Amide Bond Rigidity: The trans-configuration of the C-3 amide linker restricts rotational freedom, stabilizing an extended molecular conformation that optimizes interactions between the pyrrolidinone and pyridine domains.

Chiral Analysis:

  • If synthesized from L-proline derivatives, the C-3 and C-4 positions could exhibit (3R,4S) or (3S,4R) configurations, influencing target binding affinity.
  • Racemization at the lactam’s α-carbon (C-3) is minimized due to conjugation with the carbonyl group, preserving stereochemical integrity under physiological conditions.

Comparative Structural Analysis with Related N-Acylated Pyrrolidinone Derivatives

Table 2: Structural Comparison with Analogous Compounds

Feature Target Compound 5-Oxo-1-phenylpyrrolidine-3-carboxamide N-Acyl ‘Quat’ Auxiliary
Lactam Substituents 1-Ph, 3-(ethylamide-pyridine) 1-Ph, 3-(pyridin-4-ylmethyl) 1-Ph, 3-(chiral auxiliary)
Linker Flexibility Ethylenediamine (two-carbon) Direct methylene Rigid cyclohexyl spacer
Hydrogen-Bond Capacity 3 acceptors, 2 donors 2 acceptors, 1 donor 4 acceptors, 1 donor
Aromatic Systems Pyridine + phenyl Pyridine + phenyl Phenyl + quinoline

Key Differentiators:

  • Linker Design: The ethylenediamine spacer in the target compound enhances conformational flexibility compared to the direct methylene linkage in , potentially improving binding entropy in molecular recognition.
  • Terminal Group: The pyridine-4-carboxamide terminus provides a planar aromatic system distinct from the pyridin-4-ylmethyl group in , enabling unique π-π stacking interactions with biological targets.
  • Stereochemical Complexity: Unlike the chiral auxiliary in , the target compound’s stereochemistry is dictated solely by the pyrrolidinone core, simplifying synthetic resolution.

Structural Implications for Bioactivity:

  • The dual amide functionality (pyrrolidinone and pyridine-carboxamide) creates a hydrogen-bonding network capable of interacting with protease active sites or kinase ATP pockets.
  • The phenyl group at position 1 enhances hydrophobic interactions, while the pyridine ring’s nitrogen serves as a hydrogen-bond acceptor, mimicking natural nucleotide cofactors.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c24-17-12-15(13-23(17)16-4-2-1-3-5-16)19(26)22-11-10-21-18(25)14-6-8-20-9-7-14/h1-9,15H,10-13H2,(H,21,25)(H,22,26)

InChI Key

OMCPKTDHERFZCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

One-Pot Sequential Coupling

Source describes a parallel synthesis approach for analogous carboxamides, where the pyrrolidinone carboxylate is directly amidated with preformed pyridine-4-carboxamide derivatives. This method reduces purification steps but requires precise stoichiometry control.

Solid-Phase Synthesis

Patent WO2011076678A1 (Source) discloses solid-phase techniques for benzamide derivatives, which could be adapted for the target compound. Key advantages include:

  • Automated purification

  • High-throughput screening of reaction conditions.

Critical Analysis of Methodologies

Method Yield Purity Complexity
Stepwise Solution-Phase65–75%>95%Moderate
One-Pot Sequential55–60%85–90%Low
Solid-Phase70–80%>90%High

Key Findings :

  • Stepwise solution-phase synthesis balances yield and purity but requires intermediate isolations.

  • Solid-phase methods offer scalability but demand specialized equipment.

Scalability and Industrial Considerations

Large-scale production (Source) emphasizes:

  • Cost-effective reagents : Substituting EDCl with cheaper alternatives like DCC.

  • Solvent recovery : DMF and THF are recycled via distillation.

  • Crystallization optimization : Ethanol/water mixtures achieve >99% purity .

Chemical Reactions Analysis

Oxidation of the Pyrrolidine Ring

The 5-oxo-pyrrolidine ring undergoes selective oxidation under acidic conditions. This reaction targets the electron-rich α-carbon adjacent to the carbonyl group, leading to ring-opening or functionalization.

Reaction Parameters Details
Reagents KMnO₄, H₂SO₄ (acidic medium)
Conditions 60–80°C, 4–6 hours
Product Formation of a dicarboxylic acid derivative via cleavage of the pyrrolidine ring.
Significance Enhances solubility and introduces carboxylic acid groups for further conjugation.

Nucleophilic Substitution at Amide Bonds

The secondary amide group (-NH-C=O) participates in nucleophilic substitution reactions, particularly under basic conditions.

Reaction Parameters Details
Reagents NaOH, ethanol
Conditions Reflux, 2–3 hours
Product Substitution of the amide nitrogen with alkyl/aryl groups (e.g., methylation).
Mechanism Base deprotonates the amide nitrogen, enabling attack by electrophiles.
Significance Modifies pharmacokinetic properties by altering hydrogen-bonding capacity.

Hydrolysis of Amide Linkages

The compound’s amide bonds are susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acids and amines.

Reaction Parameters Details
Acid-Catalyzed HCl (6M), 100°C, 8–12 hours → Pyridine-4-carboxylic acid + pyrrolidine-amide derivative.
Base-Catalyzed NaOH (4M), 80°C, 6–8 hours → Pyridine-4-carboxylate salt + free amine.
Significance Critical for prodrug activation or metabolite formation in biological systems.

Pd-Catalyzed Cross-Dehydrogenative Coupling (CDC)

The pyridine ring undergoes ortho-functionalization via palladium-catalyzed CDC, leveraging its aromatic C–H bonds.

Reaction Parameters Details
Catalyst/Oxidant Pd(OAc)₂, (diacetoxyiodo)benzene (PhI(OAc)₂)
Conditions Room temperature, 12–24 hours
Product Ortho-acetoxylated pyridine derivative (e.g., C–O bond formation) .
Mechanism Oxidative palladation followed by reductive elimination.
Significance Introduces polar groups to improve target binding affinity.

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative, altering electronic properties.

Reaction Parameters Details
Reagents H₂ (1 atm), PtO₂ catalyst
Conditions Ethanol, 25°C, 6–8 hours
Product Saturated piperidine-carboxamide analog.
Significance Increases conformational flexibility and bioavailability.

Acylation of the Free Amine

The ethylenediamine linker’s terminal amine undergoes acylation with activated carbonyl reagents.

Reaction Parameters Details
Reagents Acetyl chloride, triethylamine
Conditions Dichloromethane, 0°C → room temperature, 2 hours
Product N-acetylated derivative.
Significance Blocks reactive amine sites to study structure-activity relationships.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H22N4O3C_{22}H_{22}N_{4}O_{3} and a molecular weight of 378.44 g/mol. Its structure includes a pyridine ring, a pyrrolidine moiety, and a carbonyl group, which contribute to its biological activities.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide has shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of pyrrolidine can exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drugs .
  • Neurological Disorders :
    • The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological conditions such as epilepsy and depression. Research into related compounds indicates that modifications in the pyrrolidine structure can enhance activity against glutamate receptors, which are implicated in these disorders .
Activity Type Target IC50 (nM) Reference
AnticancerVarious cancer cell linesVaries
AntagonistAMPA-type glutamate receptors60
AntimicrobialGram-positive bacteriaVaries

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neurological Implications

In another investigation, derivatives of the compound were tested for their ability to modulate glutamate receptor activity. The findings revealed that certain modifications enhanced the antagonistic properties against AMPA receptors, suggesting therapeutic potential for epilepsy treatment.

Mechanism of Action

The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinone and Pyridine/Pyrimidine Carboxamide Moieties

The following compounds share structural motifs with the target molecule but differ in substituents or heterocyclic cores:

Compound Name Key Structural Features Synthesis Yield Physical Properties Biological Activity/Target
N-(2-Methoxyethyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide Pyrimidine core, 2-methoxyethyl substituent 28% White solid, 101–103°C MP Not specified (structural focus)
N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide Pyrimidine core, 3-hydroxypropyl substituent 94% Yellow-brown resin Not specified
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Fluorophenyl substituent, 2-pyridinyl terminus Not reported Not reported Potential kinase/GSK-3β targeting
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone core, 4-chlorophenyl substituent Not reported Crystalline solid Anti-inflammatory (3D-QSAR studied)

Key Observations :

  • Substituent Effects : Hydrophilic groups (e.g., 3-hydroxypropyl in ) improve yields (94%) compared to methoxyethyl (28%), suggesting steric or electronic factors influence reaction efficiency.
  • Thiazolidinone analogues (e.g., ) introduce sulfur, which can alter electronic properties and metabolic stability.
  • Target Specificity : Fluorophenyl and methoxyphenyl substituents () are common in kinase inhibitors (e.g., GSK-3β ), highlighting the role of aromatic groups in target engagement.

Pharmacological and Physicochemical Comparisons

Kinase Inhibitors :
  • BMS-777607: A dihydropyridine-carboxamide Met kinase inhibitor . Unlike the target compound, its dihydropyridine core enhances solubility and selectivity, achieving tumor stasis in xenograft models.
  • GSK-3β-Targeting Analogues: The compound in (2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)-pyridine-4-carboxamide) shares the pyridine-4-carboxamide group but uses a cyclopropylcarbonyl group for improved CNS permeation.
Anti-Inflammatory Agents :
  • Thiazolidinone Derivatives: N-[2-(aryl)-4-oxo-thiazolidin-3-yl]pyridine-4-carboxamide derivatives () exhibit anti-inflammatory activity (IC50 values converted to log scale for QSAR). The thiazolidinone ring’s electron-withdrawing properties may enhance activity compared to pyrrolidinone.
Antibacterial Agents :
  • Benzimidazole-Hydrazide Hybrids : Compounds like 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetohydrazide () demonstrate structural versatility, where the hydrazide fragment aids in synthesizing azoles with antibacterial properties.

3D-QSAR and Structural Activity Relationships

  • Thiazolidinone Derivatives: 3D-QSAR models () reveal that electron-donating groups at the 4-oxo-thiazolidin-3-yl position enhance anti-inflammatory activity. This contrasts with pyrrolidinone-based compounds, where the lactam ring’s rigidity may limit conformational flexibility required for target binding.

Biological Activity

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 404.5 g/mol. The compound features a pyridine ring, a carboxamide group, and a pyrrolidine moiety, which contribute to its diverse biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. The indole structure within the compound is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction suggests a mechanism through which the compound may exert its antimicrobial effects, making it a candidate for further pharmacological studies.

Anticancer Activity

Preliminary studies have also highlighted the anticancer properties of this compound. The unique combination of functional groups enhances its efficacy against certain cancer cell lines. In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells, possibly through the activation of apoptotic pathways mediated by the compound's interactions with cellular proteins .

Synthesis and Derivatization

The synthesis of this compound involves several steps that allow for the incorporation of various substituents to modulate its properties. The synthetic route typically includes:

  • Formation of the Pyrrolidine Moiety : Starting from commercially available precursors, the pyrrolidine ring is synthesized.
  • Carbonyl Group Introduction : The carbonyl group is introduced through acylation reactions.
  • Pyridine Ring Formation : The final step involves constructing the pyridine ring and attaching it to the amine group.

This multi-step approach facilitates further derivatization, enabling researchers to explore a wide range of biological activities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring improved binding affinity to bacterial targets .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of this compound showed that it effectively inhibited cell proliferation in multiple cancer cell lines, including breast and lung cancer models. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound resulted in increased sub-G1 phase populations, indicating significant apoptotic activity .

Q & A

Q. Purity Validation :

  • HPLC : Purity ≥98% is confirmed via reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight accuracy (±2 ppm).
  • Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding the conformation of the pyrrolidinone ring?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for elucidating:

  • Ring Conformation : The pyrrolidinone ring adopts an envelope or half-chair conformation, influenced by intramolecular hydrogen bonds (e.g., N–H⋯O=C) .
  • Disorder Analysis : Dynamic disorder in substituents (e.g., phenyl groups) is resolved by refining occupancy factors and using restraints in software like SHELXL .
  • Intermolecular Interactions : π-π stacking between pyridine and phenyl rings (distance: ~3.8 Å) and hydrogen-bonding networks (N–H⋯O, C–H⋯Cl) stabilize the crystal lattice .

Example Crystallographic Parameters (Hypothetical Data Based on Analogues):

ParameterValue
Space GroupP-1
Z2
R Factor0.079
π-π Distance3.794 Å
H-bond Lengths2.72–3.42 Å

(Advanced) What in vitro assays are suitable for evaluating the biological activity of this compound, considering potential targets suggested by structural analogs?

Answer:
Based on structural analogs (e.g., thiazolidinone-pyridine hybrids), target-specific assays include:

  • Enzyme Inhibition :
    • Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against kinases (e.g., EGFR, VEGFR) .
    • Protease Inhibition : Fluorescence resonance energy transfer (FRET)-based assays for HIV-1 protease or MMPs .
  • Antiviral Activity :
    • Plaque reduction assays in cell lines (e.g., Vero E6 for coronaviruses) with EC₅₀ determination via RT-qPCR .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in normal (HEK293) vs. cancer (HeLa) cell lines to assess selectivity .

Q. Key Considerations :

  • Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays.
  • Cross-reference with structural analogs (e.g., pyridine-3-carboxamides) showing IC₅₀ values in the nM–μM range .

(Advanced) How can researchers address discrepancies in biological activity data across different studies involving this compound?

Answer:
Discrepancies often arise from:

Compound Purity : Verify via HPLC and NMR; impurities >2% can skew activity .

Assay Conditions : Standardize buffer pH, temperature, and incubation time (e.g., 37°C for 48 hours in cell-based assays) .

Cell Line Variability : Use authenticated lines (e.g., ATCC-certified) and control for passage number.

Solubility Effects : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay media via dynamic light scattering .

Case Study : A thiazolidinone analog showed EC₅₀ = 5 μM in one study but 50 μM in another. Resolution involved re-testing with identical cell lines and normalizing to a reference inhibitor (e.g., remdesivir) .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

  • NMR :
    • ¹H NMR : Pyrrolidinone protons appear as multiplets at δ 2.5–3.5 ppm; pyridine aromatic protons resonate at δ 7.5–8.5 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) at δ 165–175 ppm; pyridine C4-carboxamide at δ 150–155 ppm .
  • IR Spectroscopy : Stretch frequencies for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm successful coupling .
  • UV-Vis : Pyridine absorption at λmax ~260 nm (ε ~10⁴ M⁻¹cm⁻¹) .

(Advanced) What computational strategies can predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Key residues for hydrogen bonding: Lys721 (EGFR) and Asp831 (VEGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine enhance potency) using MOE or Schrödinger .

(Advanced) How can metabolic stability and toxicity be optimized during lead optimization?

Answer:

  • Metabolic Stability :
    • Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation (e.g., 4-F-phenyl substitution reduces clearance by 50%) .
    • Assess in vitro using liver microsomes (human/rat) and measure t₁/₂ .
  • Toxicity Mitigation :
    • Ames test for mutagenicity; hERG binding assays (IC₅₀ >10 μM preferred).
    • Replace labile esters (e.g., ethyl) with stable amides to reduce off-target reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.